Product packaging for Bis(2-chlorophenyl)methanol(Cat. No.:CAS No. 6335-15-5)

Bis(2-chlorophenyl)methanol

Cat. No.: B1346261
CAS No.: 6335-15-5
M. Wt: 253.12 g/mol
InChI Key: YVZIETKZIJPLJM-UHFFFAOYSA-N
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Description

Contextualizing Bis(2-chlorophenyl)methanol within Modern Organic Chemistry

This compound, a member of the diarylmethanol family, holds a significant position in modern organic chemistry due to its structural features and potential as a synthetic intermediate. Diaryl-methanols, in general, are crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The presence of two chloro-substituents on the phenyl rings of this compound introduces specific electronic and steric effects that modulate its reactivity and potential applications, making it a subject of interest in advanced chemical research.

The synthesis of diarylmethanols can be achieved through various methods, including the arylation of aromatic aldehydes. scispace.comchinesechemsoc.org Nickel-catalyzed arylation of aromatic aldehydes with aryl halides, for instance, has been reported as a successful method for producing diarylmethanols in high yields. scispace.com Another prominent method is the Wittig rearrangement of benzylic ethers, which offers a pathway to isomerically pure substituted diarylmethanols. nih.gov The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups.

The general reactivity of diarylmethanols often involves the hydroxyl group, which can be a site for substitution or elimination reactions. For instance, the conversion of diarylmethanols into diaryl-methanes is a common transformation. Furthermore, the aromatic rings can undergo further functionalization, although the presence of the chlorine atoms in this compound would direct such reactions to specific positions.

Table 1: General Synthetic Approaches to Diarylmethanols

MethodDescriptionKey Features
Grignard Reaction Reaction of an arylmagnesium halide with an aromatic aldehyde or ketone.A classic and versatile method for C-C bond formation.
Nickel-Catalyzed Arylation Cross-coupling of an aromatic aldehyde with an aryl halide in the presence of a nickel catalyst.Offers good yields and functional group tolerance. scispace.com
Wittig Rearrangement A arkat-usa.orgrsc.org-rearrangement of a deprotonated benzyl (B1604629) ether.Provides access to specifically substituted diarylmethanols. nih.gov
Reduction of Diaryl Ketones Reduction of a diaryl ketone using various reducing agents.A straightforward method if the corresponding ketone is readily available.

Academic Significance and Research Scope of Chlorinated Diarylmethanols

Chlorinated diarylmethanols, including this compound, are of academic significance primarily due to the influence of the chlorine substituents on their chemical behavior and their potential as precursors to other important compounds. The chlorine atoms, being electronegative, have an electron-withdrawing inductive effect, which can influence the acidity of the hydroxyl proton and the reactivity of the benzylic carbon.

Research into chlorinated diarylmethanols often explores their use in the synthesis of various heterocyclic and polycyclic aromatic compounds. For example, the synthesis of fluorenones has been demonstrated from the related bis(2-bromophenyl)methanols, suggesting a similar potential for this compound to serve as a precursor to chlorinated fluorenones. Furthermore, the study of chlorinated compounds is relevant in the context of understanding the metabolism and environmental fate of chlorinated pollutants, although this article will not delve into those aspects.

The academic scope also includes the investigation of their coordination chemistry. The oxygen atom of the hydroxyl group can act as a ligand for metal centers, and the chlorinated phenyl rings can participate in various non-covalent interactions, influencing the solid-state structure of metal complexes. For instance, studies on related bis(4-chlorophenyl) compounds have shown their ability to form complexes with transition metals, exhibiting interesting structural and potentially catalytic properties. ajol.infonih.goviucr.org

Table 2: Research Areas Involving Chlorinated Diarylmethanols

Research AreaFocus of StudyPotential Applications
Synthetic Chemistry Use as intermediates for more complex molecules.Synthesis of pharmaceuticals, agrochemicals, and functional materials.
Catalysis As ligands for metal catalysts or precursors to catalytic species.Development of new catalytic systems for organic transformations.
Supramolecular Chemistry Study of non-covalent interactions in the solid state.Crystal engineering and design of new materials with specific properties.
Mechanistic Studies Investigation of reaction mechanisms involving chlorinated diarylmethanols.Understanding the influence of chloro-substituents on reactivity.

Structural Features and Their Influence on Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its unique structural features. The molecule consists of a central methanol (B129727) carbon atom bonded to two 2-chlorophenyl rings and a hydroxyl group.

The most significant structural aspect is the presence of the chlorine atoms at the ortho positions of both phenyl rings. This has two major consequences:

Steric Hindrance: The ortho-chloro substituents create significant steric bulk around the benzylic carbon and the hydroxyl group. This steric hindrance can slow down or even prevent reactions that require nucleophilic attack at the benzylic carbon or coordination to the hydroxyl group. acs.org For example, in reactions where the hydroxyl group is a leaving group, the formation of a planar carbocation intermediate might be sterically hindered.

Electronic Effects: The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can:

Increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation by a base.

Destabilize a positive charge on the benzylic carbon, making SN1-type reactions less favorable compared to non-chlorinated analogues.

Influence the regioselectivity of further electrophilic aromatic substitution reactions on the phenyl rings.

A study on the crystal structure of the related (2-chlorophenyl)diphenylmethanol (B1676089) revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the ortho-chlorine atom. acs.org This interaction can influence the conformation of the molecule and the reactivity of the hydroxyl group.

The reactivity of the hydroxyl group can be exploited in various transformations. For instance, diarylmethanols can be converted to the corresponding diarylmethyl ethers. A study on the synthesis of symmetrical bis[bis-(4-chlorophenyl)-methyl]ether from bis(4-chlorophenyl)methanol demonstrates this type of reaction. researchgate.net

Table 3: Key Structural Features of this compound and Their Chemical Implications

Structural FeatureDescriptionInfluence on Reactivity
Two ortho-Chloro Substituents Chlorine atoms are located on the carbon atoms adjacent to the benzylic carbon on both phenyl rings.Creates significant steric hindrance around the reaction center and exerts a strong electron-withdrawing inductive effect. acs.org
Hydroxyl Group The -OH group attached to the benzylic carbon.Can act as a proton donor, a leaving group (after protonation), or a coordinating group for metal catalysts.
Diaryl-methanol Core A central carbon atom bonded to two aromatic rings and a hydroxyl group.Provides a scaffold for the synthesis of triarylmethanes and other complex structures.
Potential for Intramolecular Hydrogen Bonding The proximity of the ortho-chlorine to the hydroxyl group allows for potential intramolecular hydrogen bonding.Can influence the conformation and reactivity of the hydroxyl group. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2O B1346261 Bis(2-chlorophenyl)methanol CAS No. 6335-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZIETKZIJPLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282360
Record name bis(2-chlorophenyl)methanol
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Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-15-5
Record name NSC25597
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Bis 2 Chlorophenyl Methanol

Nucleophilic Substitution Reactions and Derivatives Formation

The hydroxyl group of Bis(2-chlorophenyl)methanol can act as a leaving group in nucleophilic substitution reactions, typically after protonation in acidic conditions to form a better leaving group (water). The benzylic position, stabilized by the two chlorophenyl rings, facilitates the formation of a carbocation intermediate, suggesting a pathway that can have SN1 characteristics. organic-chemistry.orglibretexts.org In this type of reaction, a nucleophile replaces the hydroxyl group.

The general mechanism involves the departure of a leaving group and a simultaneous backside attack by the nucleophile, leading to an inversion of the stereocenter's configuration. organic-chemistry.org However, in an SN1 reaction, a planar carbocation is initially formed, which then further reacts with the nucleophile. organic-chemistry.org Due to the nucleophile's ability to attack from either side, this reaction is associated with racemization. organic-chemistry.org

The rate of these reactions is dependent on the concentration of both the haloalkane and the nucleophile, a characteristic of SN2 reactions. The reactivity for SN2 reactions follows the order: Primary halide > Secondary halide > Tertiary halide. Conversely, SN1 reactions are typically carried out in polar protic solvents like water or alcohol.

Various derivatives can be synthesized through these substitution reactions. For example, reaction with hydrogen halides (like HCl or HBr) can yield the corresponding bis(2-chlorophenyl)methyl halide. Ethers can be formed by reacting the alcohol with another alcohol or an alkoxide, often under acidic conditions. organic-chemistry.orgyoutube.com The Williamson ether synthesis provides a classic method for preparing ethers, though it typically involves an alkoxide reacting with an alkyl halide. youtube.com

NucleophileReagent ExampleProduct TypeReaction Condition
Halide ion (X⁻)HX (e.g., HCl, HBr)Bis(2-chlorophenyl)methyl halideAcidic
Alkoxide (RO⁻)RONaBis(2-chlorophenyl)methyl etherBasic (Williamson)
Alcohol (ROH)ROHBis(2-chlorophenyl)methyl etherAcidic
Cyanide (CN⁻)KCNBis(2-chlorophenyl)acetonitrile-
Azide (B81097) (N₃⁻)NaN₃Azido-bis(2-chlorophenyl)methane-

Oxidation and Reduction Transformations of the Carbinol Moiety

The carbinol group of this compound is susceptible to both oxidation and reduction.

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, Bis(2-chlorophenyl)methanone (also known as 2,2'-dichlorobenzophenone). solubilityofthings.comfiveable.meimperial.ac.uk This transformation is a common and crucial reaction in organic synthesis. targetmol.com A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). fiveable.meimperial.ac.uk

Potassium permanganate (B83412) (KMnO₄). solubilityofthings.com

Biocatalytic methods, for instance, using microorganisms like Nocardia corallina, have been shown to perform enantioselective oxidation.

The mechanism of oxidation with chromate (B82759) reagents generally involves the formation of a chromate ester, which then breaks down in the rate-determining step to generate the ketone. imperial.ac.uk

Reduction: While the primary reactivity involves oxidation of the alcohol, the reverse reaction, the reduction of the corresponding ketone (Bis(2-chlorophenyl)methanone) back to this compound, is also a key transformation. This is typically achieved using reducing agents that can deliver a hydride ion (H⁻) to the carbonyl carbon.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Kinetic studies on similar bis(heteroaryl)carbinols have shown that oxidation can sometimes be base-catalyzed. researchgate.net In some biological systems, a slow reduction of the ketone back to the alcohol has been observed.

Rearrangement Reactions (e.g., Schmidt Reaction Pathways)

While direct rearrangement of this compound itself is not extensively documented, diarylmethanol systems can be involved in or generated from rearrangement reactions. nih.govwikipedia.org The Schmidt reaction, for instance, is a process where an azide reacts with a carbonyl compound, alcohol, or alkene under acidic conditions to yield an amine, amide, or imine after rearrangement and expulsion of nitrogen gas. wikipedia.orgorganicreactions.orgorganic-chemistry.org

If this compound were subjected to Schmidt reaction conditions (e.g., hydrazoic acid, HN₃, and a strong acid), it would first likely dehydrate to form a stable bis(2-chlorophenyl)methyl carbocation. organic-chemistry.org This carbocation could then be trapped by the azide ion. The resulting alkyl azide could then undergo a rearrangement, where one of the 2-chlorophenyl groups migrates from carbon to nitrogen with the concurrent loss of N₂, leading to an imine. organic-chemistry.org

Hypothetical Schmidt Reaction Pathway:

Carbocation Formation: Protonation of the hydroxyl group followed by loss of water.

Azide Addition: The carbocation reacts with hydrazoic acid (HN₃).

Rearrangement: The resulting protonated alkyl azide rearranges, with one aryl group migrating to the nitrogen atom, leading to the expulsion of dinitrogen (N₂).

Product Formation: The resulting nitrilium ion is hydrolyzed to yield an N-substituted amide or amine derivative. wikipedia.orgyoutube.com

Other types of rearrangements, like the Wagner-Meerwein rearrangement, are also plausible if the carbocation intermediate can rearrange to a more stable form, although the diarylmethyl cation is already quite stable. wikipedia.org

Acid-Catalyzed Reactions and Dehydration Processes

In the presence of strong acids, this compound readily undergoes dehydration. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). byjus.com The departure of water generates a resonance-stabilized diarylmethyl carbocation. This intermediate can then undergo two main pathways:

Etherification: If another alcohol molecule is present (either another molecule of this compound or a different alcohol serving as a solvent), it can act as a nucleophile and attack the carbocation. Subsequent deprotonation yields a symmetric or unsymmetric ether, such as bis[bis(2-chlorophenyl)methyl] ether. oup.com

Alkene Formation: Elimination of a proton from an adjacent carbon is not possible in this specific molecule as there are no hydrogens on the carbons attached to the carbinol carbon. Therefore, the formation of an alkene via simple dehydration is not a viable pathway.

The dehydration process is generally endothermic and favored by higher temperatures, as elimination reactions typically lead to an increase in entropy. byjus.comechemi.comstackexchange.com Acid catalysts commonly used include concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk

Reaction ConditionProductMechanism Step
Strong Acid (e.g., H₂SO₄), HeatBis[bis(2-chlorophenyl)methyl] ether1. Protonation of -OH group. 2. Loss of H₂O to form carbocation. 3. Nucleophilic attack by a second alcohol molecule. 4. Deprotonation.
Strong Acid, other alcohol (ROH)Unsymmetrical Ether1. Protonation of -OH group. 2. Loss of H₂O to form carbocation. 3. Nucleophilic attack by ROH. 4. Deprotonation.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk this compound, with its secondary alcohol group, is a versatile starting point for various derivatization strategies.

Key interconversions include:

Alcohol to Ketone: Oxidation, as detailed in section 3.2. fiveable.me

Alcohol to Alkyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a chloro or bromo group, respectively. fiveable.me

Alcohol to Ether: Acid-catalyzed self-condensation or reaction with other alcohols (section 3.4).

Alcohol to Ester: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate conditions (e.g., Fischer esterification) yields the corresponding ester.

These transformations allow chemists to build more complex molecules from the this compound scaffold. solubilityofthings.com For instance, the conversion to the ketone opens up further reactions at the carbonyl group, while conversion to the halide allows for a different set of nucleophilic substitution or coupling reactions.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic effects of the chloro-substituents and the stability of the intermediates.

Kinetics:

SN1 Reactions: The rate of SN1-type reactions is primarily dependent on the stability of the carbocation intermediate. The two phenyl rings effectively stabilize the positive charge through resonance, and the electron-withdrawing nature of the chlorine atoms at the ortho position can modulate this stability. Kinetic studies of nucleophilic substitution reactions in methanol (B129727) have shown complex dependencies on substituents, sometimes involving an ion-pair pre-equilibrium. rsc.org

Oxidation: The kinetics of alcohol oxidation can vary significantly with the oxidant used. For chromium-based oxidants, the rate-determining step is often the breakdown of the intermediate chromate ester. imperial.ac.uk

Thermodynamics:

Dehydration: The dehydration of alcohols to form alkenes (or ethers) is typically an endothermic process. byjus.com According to Le Chatelier's principle and the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature favors the products of an endothermic reaction with a positive entropy change (ΔS), which is characteristic of elimination reactions. echemi.comstackexchange.com

Oxidation/Reduction: The oxidation of an alcohol to a ketone is generally thermodynamically favorable. The reverse reaction, the reduction of a ketone, requires an external reducing agent to provide the necessary energy input.

Studies on related systems, such as the dehydration of secondary alcohols under hydrothermal conditions, indicate that the reaction mechanism can shift between E1 (carbocation intermediate) and E2 (concerted) pathways depending on the substrate's stereochemistry and reaction conditions. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Multi-substituted Aromatics

The structure of Bis(2-chlorophenyl)methanol is particularly amenable to the synthesis of complex, multi-substituted aromatic compounds. The central hydroxyl group can be easily transformed into a good leaving group, typically by conversion to a halide (e.g., a chloride). This activation step generates a reactive electrophilic intermediate.

This intermediate is a diarylmethyl cation, which can then undergo electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation, with other aromatic compounds. wikipedia.orgyoutube.com This reaction creates a new carbon-carbon bond, effectively attaching the bis(2-chlorophenyl)methyl moiety to another aromatic ring system. Subsequent functional group manipulations on any of the three aromatic rings can lead to a wide array of highly substituted, sterically hindered aromatic molecules. The development of programmed synthesis methods has highlighted the importance of versatile building blocks in accessing novel, functional organic materials that were previously inaccessible. sciencedaily.com

Table 1: Key Reactions for Synthesizing Multi-substituted Aromatics

Reaction Type Reagents Intermediate Product Type
Activation Thionyl chloride (SOCl₂) or HCl Bis(2-chlorophenyl)chloromethane Reactive Electrophile
Friedel-Crafts Alkylation Lewis Acid (e.g., AlCl₃), Arene Diarylmethyl cation Triarylmethane

Precursor for Advanced Organic Intermediates (e.g., Triarylmethyl Systems)

A significant application of this compound and its analogs is their role as precursors to triarylmethyl systems. These systems are fundamental intermediates in the synthesis of various compounds, including dyes, molecular probes, and pharmacologically active molecules. The conversion of the methanol (B129727) to a triarylmethyl halide is a critical step in this process.

A prominent example is found in the synthesis of the antifungal agent Clotrimazole. Although the synthesis typically starts from the related compound (2-chlorophenyl)diphenylmethanol (B1676089), the chemistry is directly applicable. guidechem.compharmaffiliates.com The carbinol is first converted to (2-chlorophenyl)diphenylchloromethane, a triarylmethyl chloride. google.com This reactive intermediate is then condensed with imidazole (B134444) to form the final active pharmaceutical ingredient. google.com This pathway underscores the utility of the diaryl-aryl-methanol scaffold in generating the trityl-type cation necessary for coupling with other moieties.

Furthermore, derivatives such as (2-chlorophenyl)-bis-(4-fluorophenyl)methanol have been used to synthesize other advanced intermediates. For instance, treatment of this alcohol with sodium azide (B81097) and sulfuric acid leads to the formation of a N,1,1-triaryl imine through a process involving a nucleophilic substitution and a subsequent Schmidt reaction. mdpi.com This demonstrates the versatility of these alcohols in generating complex, functionalized triaryl systems.

Integration into Novel Material Design Strategies

The unique electronic and steric properties of the bis(2-chlorophenyl)methyl group make it an interesting candidate for integration into novel materials. While direct applications of this compound in materials science are not extensively documented, the use of structurally similar diarylmethanol derivatives provides a clear precedent for its potential in this field.

For example, a polymer-supported version of a substituted dichlorodiphenylmethanol, specifically (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed as a linker for solid-phase organic synthesis. nih.gov In this application, the diarylmethanol moiety is anchored to a polymer resin and serves as a stable, yet cleavable, point of attachment for building combinatorial libraries of small molecules. This approach leverages the specific reactivity of the benzylic alcohol.

Based on this precedent, this compound could be utilized in several material design strategies:

Monomer for Polymerization: It could be functionalized and used as a monomer to synthesize specialty polymers. The bulky, rigid nature of the bis(2-chlorophenyl)methyl group would likely impart properties such as high thermal stability and amorphous character to the resulting polymer.

Functional Additive: It could be incorporated as a pendant group on a polymer backbone, potentially modifying the material's refractive index, dielectric constant, or flame-retardant properties due to the presence of chlorine atoms.

Precursor for Functional Dyes: The triarylmethyl systems derived from it are related to well-known classes of dyes, suggesting its potential in developing new chromophores for applications in sensing or organic electronics.

Contributions to Heterocyclic Compound Synthesis

This compound and its derivatives are valuable starting materials for the synthesis of complex heterocyclic compounds. The most significant contribution in this area is the aforementioned synthesis of Clotrimazole, which is an essential imidazole-based antifungal medication. google.com The key step involves the reaction of an activated triarylmethyl intermediate, derived from a (2-chlorophenyl)methanol analog, with the nitrogen nucleophile of the imidazole ring. google.com

The utility of the bis(2-chlorophenyl) structural motif is also demonstrated in other complex cyclization reactions. Research has shown that bis(2-chlorophenyl) groups can be incorporated into intricate heterocyclic scaffolds such as indolizin-5(1H)-ones through metal-free biscyclization strategies. scispace.com While these syntheses may not start directly from this compound, they establish the value of the bis(2-chlorophenyl) moiety as a core component in building diverse and biologically relevant heterocyclic systems. nih.govmdpi.com The reactivity of the carbinol group provides a convenient handle for introducing this valuable structural unit into a target heterocyclic framework.

Spectroscopic and Structural Elucidation of Bis 2 Chlorophenyl Methanol and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In Bis(2-chlorophenyl)methanol, the structure suggests the presence of signals corresponding to the hydroxyl (-OH) proton, the methine (-CH) proton, and the aromatic protons on the two 2-chlorophenyl rings. Due to the symmetry of the molecule, the two aromatic rings are chemically equivalent, which would simplify the spectrum. The aromatic region would be expected to show complex multiplet patterns due to spin-spin coupling between adjacent protons.

While specific data for this compound is scarce, the ¹H NMR spectrum of the analog, (R)-(2-Chlorophenyl)(phenyl)methanol , offers valuable insight. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that can be assigned to its protons.

Interactive Data Table: ¹H NMR Data for (R)-(2-Chlorophenyl)(phenyl)methanol

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.62 - 7.60 Multiplet - 2H Aromatic protons
7.41 - 7.21 Multiplet - 8H Aromatic protons
6.23 Doublet 3.2 1H Methine proton (-CH)

Data sourced from a study by The Royal Society of Chemistry. rsc.org

The methine proton signal appears as a doublet, and the hydroxyl proton as a singlet. The aromatic protons resonate in a complex series of multiplets between δ 7.21 and 7.62 ppm, consistent with the varied electronic environments on the two different phenyl rings. rsc.org

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). For this compound, one would expect to see signals for the methine carbon, the two equivalent ipso-carbons attached to the chlorine atoms, the two equivalent ipso-carbons attached to the methine group, and the remaining aromatic carbons.

The ¹³C NMR spectrum of the analog (R)-(2-Chlorophenyl)(phenyl)methanol provides a clear characterization of its carbon framework. rsc.org

Interactive Data Table: ¹³C NMR Data for (R)-(2-Chlorophenyl)(phenyl)methanol

Chemical Shift (δ) ppm Assignment
142.26 Aromatic C (ipso)
141.02 Aromatic C (ipso)
132.54 Aromatic C-Cl
129.60 Aromatic CH
128.80 Aromatic CH
128.52 Aromatic CH
128.07 Aromatic CH
127.82 Aromatic CH
127.15 Aromatic CH
126.98 Aromatic CH

Data sourced from a study by The Royal Society of Chemistry. rsc.org

The signal at δ 72.70 ppm is characteristic of the carbinol carbon. The remaining signals in the downfield region (δ 126.98–142.26 ppm) correspond to the twelve distinct aromatic carbons of the two phenyl rings. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. If a fluorinated derivative of this compound were synthesized, such as one containing a fluorine atom on the phenyl rings, ¹⁹F NMR would provide a clean spectrum with chemical shifts highly sensitive to the local electronic environment. This would be invaluable for confirming the position of fluorine substitution and for studying electronic effects within the molecule. Currently, there is no available ¹⁹F NMR data in the literature for fluorinated analogs of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. It also provides information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₃H₁₀Cl₂O), the expected monoisotopic mass is approximately 252.0109 Da. HRMS analysis would confirm this mass with high accuracy. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Interactive Data Table: Predicted HRMS Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 253.0181
[M+Na]⁺ 275.0001
[M+K]⁺ 290.9740
[M+NH₄]⁺ 270.0447

Predicted data from PubChem.

The fragmentation of this compound would likely involve the loss of a water molecule (H₂O) from the molecular ion to form a stable diarylmethyl cation, which would be a prominent peak in the spectrum. Subsequent fragmentations could involve the loss of chlorine atoms or cleavage of the phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3010–3100 cm⁻¹).

C-O Stretch: A strong band in the 1000–1260 cm⁻¹ region indicates the presence of the C-O single bond of the alcohol.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450–1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the C-Cl bond.

The IR spectrum of the analog (R)-(2-Chlorophenyl)(phenyl)methanol validates these expectations. rsc.org

Interactive Data Table: IR Absorption Bands for (R)-(2-Chlorophenyl)(phenyl)methanol

Wavenumber (cm⁻¹) Assignment
3355 O-H stretch (alcohol)
3064, 3031 C-H stretch (aromatic)
1494, 1469, 1441 C=C stretch (aromatic)

Data sourced from a study by The Royal Society of Chemistry. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The specific torsion angles that define the orientation of the two 2-chlorophenyl rings relative to each other and the central methine carbon.

Intermolecular interactions: It would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds involving the hydroxyl group, potential π-π stacking between the aromatic rings, and possible halogen bonding (Cl···Cl or Cl···π interactions).

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, analysis of related structures, such as that of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, demonstrates that chlorophenyl groups frequently engage in stabilizing intermolecular interactions like C-Cl···π contacts within a crystal lattice.

Table of Compounds Mentioned

Compound Name
This compound
(2-Chlorophenyl)(phenyl)methanol
(R)-(2-Chlorophenyl)(phenyl)methanol

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal structure of diphenylmethanol (B121723) derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. In the case of this compound, the chlorine atoms at the ortho positions are expected to play a crucial role in the supramolecular assembly.

Hydrogen Bonding: A primary and highly directional interaction governing the crystal packing in these alcohols is the hydrogen bond formed by the hydroxyl group. In analogous structures, such as diphenylmethanol (also known as benzhydrol), the hydroxyl group acts as a hydrogen bond donor, forming connections with neighboring molecules. This often leads to the formation of chains or dimeric motifs. For instance, in some crystal structures of related compounds, O-H···O hydrogen bonds are a key feature, creating a robust network that stabilizes the crystal lattice.

The interplay of these hydrogen bonds and π-π interactions, along with other weaker forces like C-H···π and dipole-dipole interactions, results in a complex three-dimensional supramolecular architecture. The specific arrangement of molecules in the crystal lattice is a delicate balance of these attractive forces and the steric demands of the bulky chlorophenyl groups.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bonding O-HO2.5 - 3.2
π-π Stacking Phenyl RingPhenyl Ring3.3 - 3.8
C-H···π C-HPhenyl Ring2.5 - 3.0

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

A typical breakdown of intermolecular contacts for related dichlorophenyl compounds, as determined by Hirshfeld surface analysis, is presented in the table below. These percentages represent the proportion of the Hirshfeld surface area corresponding to each type of contact.

Intermolecular ContactContribution (%)Description
H···H ~30-40%Represents the most abundant, though weaker, van der Waals interactions. nih.goviucr.org
C···H/H···C ~25-30%Significant contributions from contacts between carbon and hydrogen atoms, indicative of C-H···π interactions and general van der Waals forces. nih.goviucr.org
Cl···H/H···Cl ~10-15%Highlights the role of the chlorine substituents in forming halogen bonds and other close contacts. nih.gov
O···H/H···O ~5-10%Quantifies the contribution of hydrogen bonding involving the hydroxyl group. nih.gov
C···C ~2-5%Corresponds to π-π stacking interactions between aromatic rings. nih.gov

The analysis illustrates that while H···H contacts cover the largest surface area, the more directional and stronger interactions like hydrogen bonds (O···H) and halogen-related contacts (Cl···H) are crucial in directing the crystal packing. The C···H and C···C contacts further underscore the importance of π-interactions in the solid-state structure of these aromatic compounds. This quantitative approach allows for a detailed comparison of the packing motifs in different analogs and provides insight into how substituent changes can fine-tune the supramolecular assembly. nih.gov

Computational Chemistry and Theoretical Studies of Bis 2 Chlorophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in molecules. This method is used to investigate the geometric and electronic properties of compounds like Bis(2-chlorophenyl)methanol.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis would reveal precise bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

A detailed FMO analysis for this compound would quantify the energies of the HOMO and LUMO and the resulting energy gap. However, specific values from dedicated computational studies on this compound are not available in the existing literature based on performed searches.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data Note: The following table is a template illustrating how data would be presented. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

An MEP map of this compound would likely show negative potential around the oxygen atom of the hydroxyl group and the chlorine atoms, indicating sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit positive potential, marking it as a site for nucleophilic attack. Despite the utility of this analysis, specific MEP maps for this compound have not been published in the surveyed scientific literature.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis can quantify the stability a molecule gains from these interactions, offering deep insights into its structure and reactivity. For this compound, NBO analysis could elucidate the interactions between the phenyl rings and the central methanol (B129727) structure. However, specific studies applying NBO analysis to this compound are not found in the available research.

Quantum Chemical Parameters for Reactivity Prediction

Interactive Data Table: Quantum Chemical Reactivity Descriptors Note: This table is a template. As HOMO and LUMO energies for this compound are unavailable, these parameters cannot be calculated.

A comprehensive computational study on this compound would be required to populate this table with specific values.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly using DFT, can be employed to model reaction pathways and transition states. This provides detailed mechanistic insights into how a molecule might be synthesized or how it participates in chemical reactions. For instance, simulations could explore the mechanism of nucleophilic substitution at the benzylic carbon of this compound. Such studies are crucial for understanding reaction kinetics and for the rational design of new synthetic routes. However, published computational studies detailing specific reaction mechanisms involving this compound could not be identified in the performed searches.

Environmental Chemical Studies of Chlorinated Methanols Contextual to Bis 2 Chlorophenyl Methanol

Biotransformation Processes and Formation of Metabolites (e.g., related to DDT derivatives)

The biotransformation of the insecticide dichlorodiphenyltrichloroethane (DDT) and its derivatives is a significant source of various chlorinated metabolites in the environment, including compounds structurally related to bis(2-chlorophenyl)methanol. diva-portal.orgumweltprobenbank.de Technical grade DDT is a mixture of isomers, primarily p,p'-DDT (around 77%) and o,p'-DDT (around 15%). diva-portal.orgumweltprobenbank.de The microbial degradation of these isomers under different environmental conditions leads to a complex array of metabolites.

Under anaerobic conditions, DDT undergoes reductive dechlorination. For example, p,p'-DDT is primarily converted to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD). dergipark.org.tr Further degradation can lead to the formation of 4,4'-dichlorobenzophenone (B107185) (DBP), which is a key intermediate. dergipark.org.tr Similarly, o,p'-DDT can be transformed into o,p'-DDD. diva-portal.org

Aerobic degradation pathways for DDT also exist, often leading to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE), a highly persistent metabolite. ethz.ch Some aerobic pathways can also lead to the formation of DBP. dergipark.org.tr The formation of dichlorobenzhydrols, such as bis(4-chlorophenyl)methanol, has been identified as a metabolic step in the degradation of DDT. chempure.in It is through the degradation of the o,p'-DDT isomer that metabolites structurally analogous to this compound are likely to be formed. The biotransformation of DDT in the benthic polychaete Nereis succinea showed extensive metabolism of DDT to DDD, with a smaller fraction being transformed to DDE. nih.gov

The following table summarizes the key biotransformation products of DDT under different conditions:

Parent Compound Condition Primary Metabolite(s)
p,p'-DDTAnaerobicp,p'-DDD, DBP
p,p'-DDTAerobicp,p'-DDE, DBP
o,p'-DDTAnaerobico,p'-DDD

These biotransformation processes are critical in determining the environmental fate and toxicological profile of DDT-related contamination. The formation of polar metabolites can influence their mobility and bioavailability in the environment.

Isomeric Composition and Ratios in Environmental Matrices

The isomeric composition of DDT and its metabolites in environmental samples provides valuable information about the source and age of the contamination. Technical DDT has a characteristic ratio of o,p'-DDT to p,p'-DDT. nih.gov Once released into the environment, this ratio can change due to different rates of degradation and transformation of the individual isomers. researchgate.net

For example, a high ratio of (p,p'-DDE + p,p'-DDD) / p,p'-DDT in soil or sediment suggests that the DDT contamination is aged, as the parent compound has had time to degrade. mdpi.com Conversely, a low ratio may indicate a more recent input of DDT into the environment. mdpi.comresearchgate.net

Studies have shown that the o,p'-/ p,p'-ratios of DDT and its primary metabolite DDD are often found at similar levels in various environmental compartments. However, the isomers of DDE often show a depletion of the o,p'-isomer, suggesting an isomer-specific differentiation during the metabolism of DDT. researchgate.netconsensus.app The analysis of these isomeric ratios is a powerful tool for environmental forensics, helping to distinguish between historical contamination from technical DDT and potential new sources. nih.gov

The table below illustrates typical isomeric ratios used in environmental studies:

Ratio Indication
(p,p'-DDE + p,p'-DDD) / p,p'-DDT > 0.5Long-term degradation (aged contamination) mdpi.com
(p,p'-DDE + p,p'-DDD) / p,p'-DDT < 0.5Recent DDT input mdpi.com
o,p'-DDT / p,p'-DDTDistinguishing sources of DDT (e.g., technical DDT vs. dicofol-type) nih.gov

Transport and Distribution Mechanisms in Environmental Systems

Chlorinated methanols, like other DDT-related compounds, are persistent organic pollutants (POPs) that can undergo long-range environmental transport. Their physical and chemical properties, particularly their low water solubility and high lipophilicity (tendency to dissolve in fats), govern their distribution in the environment. diva-portal.org

These compounds strongly adhere to soil and sediment particles. umweltprobenbank.deresearchgate.net This sorption to organic matter and clays (B1170129) limits their mobility in the soil column and their dissolution in water. However, soil erosion and runoff can transport contaminated particles into aquatic ecosystems. umweltprobenbank.de

Once in aquatic environments, they tend to partition from the water column into sediments and biota. Because of their lipophilicity, they bioaccumulate in the fatty tissues of organisms. cdc.gov This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.

Atmospheric transport is another crucial distribution mechanism for these semi-volatile compounds. cdc.gov They can volatilize from soil and water surfaces and be transported over long distances in the atmosphere, adsorbed to particulate matter. umweltprobenbank.de This process allows for their deposition in remote regions, far from their original sources, leading to global contamination. cdc.gov The persistence of these compounds means that even though their use has been banned in many countries for decades, they continue to be redistributed and detected in various environmental compartments worldwide. cdc.gov

Future Research Trajectories and Methodological Innovations

Development of Advanced Derivatization Strategies for Enhanced Functionality

Future research into bis(2-chlorophenyl)methanol is poised to explore advanced derivatization strategies aimed at creating novel molecules with enhanced or entirely new functionalities. The core structure of this compound serves as a versatile scaffold for chemical modification. Building on established synthetic methodologies, researchers can introduce a wide array of functional groups to tailor the compound's properties for specific applications, ranging from materials science to agrochemicals.

One promising avenue is the synthesis of novel ester and ether derivatives. The hydroxyl group of this compound is a prime site for esterification and etherification reactions. By reacting it with a diverse library of carboxylic acids or alkyl halides, a wide range of derivatives can be produced. For example, introducing long-chain aliphatic groups could modify its physical properties for use as a polymer additive, while incorporating moieties known for biological activity could lead to new candidate pesticides or fungicides. This approach is analogous to the synthesis of derivatives of similar compounds like bis(4-fluorophenyl)methanol, which serves as a key building block for various pharmaceuticals. ossila.com

Another key area is the exploration of reactions involving the chlorophenyl rings. The chlorine atoms, while relatively stable, can be substituted under specific catalytic conditions, opening pathways to a host of new compounds. Furthermore, electrophilic aromatic substitution reactions could be employed to add functional groups such as nitro, amino, or sulfonic acid groups to the phenyl rings, significantly altering the electronic properties and solubility of the molecule.

A systematic approach to derivatization could involve combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously. This, coupled with high-throughput screening, could rapidly identify derivatives with desired properties. For instance, a library of this compound esters could be screened for acaricidal activity, a known application area for related benzhydrol compounds.

Table 1: Potential Derivatization Strategies and Target Properties

Reaction TypeFunctional Group IntroducedPotential Enhanced FunctionalityExample Application Area
EsterificationEster (-OOCR)Modified biological activity, altered lipophilicityAgrochemicals, Pharmaceuticals
EtherificationEther (-OR)Increased chemical stability, modified solubilityPolymer additives, Material science
NitrationNitro (-NO2)Precursor for amino groups, altered electronic propertiesDye synthesis, Chemical intermediates
Nucleophilic Aromatic SubstitutionAmino (-NH2), Cyano (-CN), etc.New reactive sites for further functionalizationSpecialty chemicals

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to chemical research, moving from traditional trial-and-error methods to a data-driven, predictive paradigm. eurekalert.orgpaperpublications.org For this compound and its derivatives, AI can significantly accelerate the discovery and optimization of molecules with desired properties.

A primary application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on existing datasets of similar compounds, researchers can build models that predict the biological activity (e.g., pesticidal efficacy) or physical properties of novel, unsynthesized derivatives of this compound. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for laboratory synthesis and saving considerable time and resources. nih.gov

Furthermore, AI can revolutionize reaction planning and optimization. rsc.org ML models can predict the outcomes of chemical reactions, including yield and selectivity, under various conditions (e.g., temperature, solvent, catalyst). nih.gov For the synthesis of this compound, which is often achieved via Grignard reaction or ketone reduction, AI could identify optimal conditions to maximize yield and minimize byproduct formation. Advanced AI tools can even propose novel synthetic routes, leveraging vast reaction databases to design more efficient and sustainable pathways. arxiv.org

Rational Design of Catalysts for Targeted Transformations

The synthesis of this compound and its subsequent transformations rely heavily on catalysis. The rational design of catalysts, moving beyond serendipitous discovery, is crucial for developing highly efficient, selective, and sustainable chemical processes.

A key transformation is the reduction of 2,2'-dichlorobenzophenone (B1330681) to this compound. Future research will focus on designing catalysts that can achieve this with high selectivity and activity under mild conditions. For instance, catalysts based on palladium supported on nitrogen-doped mesoporous carbon have shown high activity for the hydrogenation of benzophenone (B1666685) and could be adapted for this specific substrate. patsnap.com The rational design process involves using computational tools like Density Functional Theory (DFT) to understand catalyst-substrate interactions and reaction mechanisms, thereby guiding the synthesis of materials with optimal electronic and structural properties. researchgate.net

Another challenge in reactions involving chlorinated aromatic compounds is the potential for hydrodechlorination, an unwanted side reaction that reduces yield and generates undesirable byproducts. google.com Rationally designed catalysts can address this by tuning the active sites to favor the reduction of the carbonyl group over the cleavage of the carbon-chlorine bond. This could involve creating specific bimetallic nanoparticles (e.g., Pd-Fe) or using catalyst inhibitors that selectively block the sites responsible for dehalogenation. google.comnih.gov

For creating chiral derivatives of this compound, the development of asymmetric catalysts is paramount. Designing catalysts with specific chiral ligands can enable the enantioselective reduction of the prochiral ketone, yielding a single enantiomer of the alcohol. This is particularly important for pharmaceutical and agrochemical applications, where biological activity is often stereospecific.

Table 2: Research Directions in Catalyst Design for this compound Synthesis

Catalyst TypeTarget TransformationKey Research GoalMethodological Approach
Supported Metal Nanoparticles (e.g., Pd/C)Ketone HydrogenationHigh activity and yield under mild conditionsTuning support material (e.g., N-doping) and particle size
Bimetallic Catalysts (e.g., Pd-Fe)Selective Ketone HydrogenationInhibition of hydrodechlorination side reactionAlloying metals to modify electronic properties of the active site
Asymmetric CatalystsEnantioselective Ketone ReductionProduction of single enantiomer alcoholsDesign of chiral ligands to create a stereoselective environment
Homogeneous CatalystsDerivatization ReactionsHigh selectivity for specific functional group transformationsLigand design and optimization for specific reaction types

Exploration of Novel Reaction Media for Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical process development, with a major focus on replacing volatile and hazardous organic solvents. The synthesis of this compound, particularly through methods like the Grignard reaction, traditionally relies on anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com These solvents are highly flammable and pose environmental risks. Future research will prioritize the exploration of safer and more sustainable reaction media.

One area of investigation is the use of alternative "green" solvents. Ionic liquids (ILs) and deep eutectic solvents (DES) are promising candidates due to their negligible vapor pressure, high thermal stability, and tunable properties. Research could focus on identifying ILs or DES that can effectively solvate Grignard reagents or other organometallics while facilitating the desired reaction, potentially with enhanced reaction rates or selectivities.

Another approach is to develop reaction systems that operate in water or bio-based solvents. While Grignard reagents are famously incompatible with protic solvents like water, alternative organometallic reagents or catalytic systems that are water-tolerant could be developed. beyondbenign.org For example, zinc-mediated Barbier-type reactions can sometimes be performed in aqueous media, offering a much greener alternative to the classic Grignard synthesis. beyondbenign.org

Q & A

Basic: What are the recommended synthetic routes for Bis(2-chlorophenyl)methanol, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
this compound can be synthesized via nucleophilic addition or condensation reactions. A validated approach involves reacting 2-chlorobenzaldehyde with organometallic reagents (e.g., Grignard) or phosphine oxides under controlled conditions. For example:

  • Step 1: React 2-chlorobenzaldehyde with diphenylphosphine oxide in tetrahydrofuran (THF) at room temperature in the presence of triethylamine (yield: ~85%) .
  • Step 2: Optimize solvent polarity (e.g., THF vs. methanol) and reaction time (2–24 hours) to balance steric hindrance and electron-withdrawing effects of chlorine substituents.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or NMR.

Key Parameters:

VariableOptimal RangeImpact on Yield
SolventTHF or dichloromethaneHigh solubility
Temperature20–25°CMinimizes side reactions
CatalystTriethylamineAccelerates kinetics

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight containers away from incompatible substances (e.g., strong oxidizers) .
  • PPE: Use nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (N95 mask) is required if airborne particulates form during grinding .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via certified chemical waste facilities .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution immediately .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. To address this:

  • Density Functional Theory (DFT): Calculate theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to identify dominant conformers .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol vs. DMSO) to predict solvent-induced shifts in 1H^1H-NMR peaks .
  • Validation: Cross-reference with X-ray crystallography (e.g., hydrogen bonding patterns in ) to confirm structural assignments .

Example Workflow:

Optimize geometry using B3LYP/6-31G*.

Simulate NMR spectra with PCM solvent models.

Compare computed vs. experimental δ\delta (ppm) for C-Cl and hydroxyl groups.

Advanced: What role do hydrogen bonds play in the crystallographic packing of this compound?

Methodological Answer:
Hydrogen bonding (O–H⋯O and C–H⋯O) governs molecular packing, as observed in single-crystal X-ray studies:

  • Crystal System: Orthorhombic, space group P212121P2_12_12_1, with unit cell parameters a=9.0943(4)A˚,b=10.9172(6)A˚,c=18.0657(12)A˚a = 9.0943(4) \, \text{Å}, b = 10.9172(6) \, \text{Å}, c = 18.0657(12) \, \text{Å} .
  • Key Interactions:
    • O–H⋯O bond length: 1.82 Å (donor-acceptor distance).
    • Dihedral angle between aromatic rings: 80.4°, minimizing steric clashes .

Experimental Protocol:

Grow crystals via slow evaporation of methanol.

Collect diffraction data using a Bruker APEX II CCD detector.

Refine structures with SHELXL-2018/3 .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry: ESI-MS or GC-MS for molecular ion detection (m/z294.77m/z \sim 294.77) .
  • FT-IR: Identify hydroxyl (3200–3600 cm1^{-1}) and C–Cl (550–750 cm1^{-1}) stretches .
  • XRD: Resolve crystal packing and hydrogen bonding networks .

Advanced: How can researchers evaluate the environmental toxicity of this compound?

Methodological Answer:

  • Aquatic Toxicity Testing: Follow OECD Guideline 201 (algae growth inhibition) or 202 (Daphnia magna acute toxicity) .
  • Degradation Studies: Perform photolysis (UV light, 254 nm) or hydrolysis (pH 4–9) to assess persistence.
  • Computational Tools: Use EPI Suite to predict bioaccumulation (log KowK_{ow}) or ECOSAR for ecotoxicity endpoints .

Data Interpretation:

ParameterPredicted ValueRegulatory Threshold
Log KowK_{ow}3.5–4.2>4.0 (bioaccumulative)
EC50 (Daphnia)1.2 mg/L<1.0 mg/L (high toxicity)

Advanced: What strategies mitigate challenges in reproducing synthetic yields of this compound?

Methodological Answer:

  • Purification Issues: Use preparative HPLC with a C18 column (acetonitrile/water, 70:30) to remove chlorinated byproducts .
  • Moisture Sensitivity: Conduct reactions under nitrogen atmosphere with molecular sieves (3Å) to suppress hydrolysis .
  • Catalyst Optimization: Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity .

Case Study:

  • Initial Yield: 65% (without drying agents).
  • Improved Yield: 85% (with molecular sieves and THF as solvent) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.